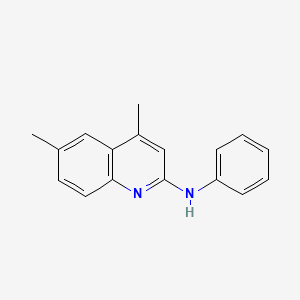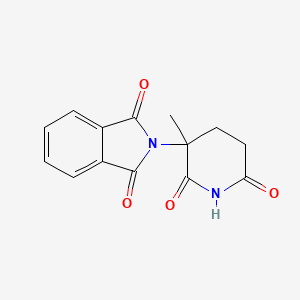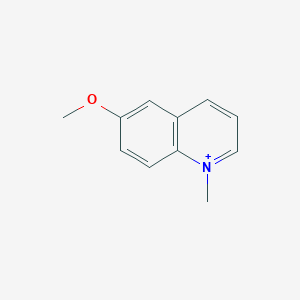![molecular formula C10H15NO B1194675 4-[(2S)-2-(methylamino)propyl]phenol CAS No. 85482-67-3](/img/structure/B1194675.png)
4-[(2S)-2-(methylamino)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxymethamphetamine is a phenolic compound, the structure of which is that of methamphetamine methyl-substituted at the 4-position of the phenyl ring. It is a member of phenols and a secondary amino compound. It derives from a methamphetamine.
Applications De Recherche Scientifique
Antimicrobial Properties
Phenolic compounds like 4-[(2S)-2-(methylamino)propyl]phenol have been recognized for their antimicrobial properties. They control the growth of microorganisms and are increasingly important in controlling microbial growth in foods. This includes methyl, propyl, and other phenolic derivatives, which vary in their inhibitory powers against bacteria, fungi, and viruses (Davidson & Brandén, 1981).
Potential in Cancer Treatment
Schiff bases of phenolic compounds have shown potential in cancer treatment. Studies have demonstrated their effectiveness in binding to DNA and inhibiting the growth of cancer cells. Specific derivatives of phenol, including those structurally similar to 4-[(2S)-2-(methylamino)propyl]phenol, have been shown to be potent in treating cancer (Uddin et al., 2020).
Role in Detection of Stimulant Drugs
4-[(2S)-2-(methylamino)propyl]phenol has been used in the synthesis of Quenchbodies for the detection of stimulant drugs like methamphetamine. It serves as a chemical probe in drug detection, indicating its versatility in bioanalytical applications (Jeong et al., 2020).
Interaction with Metal Ions
The compound has shown interesting interactions with metal ions, forming complexes that have potential use in various fields, including medicinal chemistry and materials science. These interactions could lead to the development of novel compounds with unique properties (Ambrosi et al., 2003).
Role in Coordination Chemistry
It is involved in the formation of carbonato-bridged self-assembled structures in coordination chemistry. Such structures are significant in understanding the molecular mechanisms in inorganic chemistry and can be used in the synthesis of new materials (Mukherjee et al., 2008).
Influence in Pharmacology
Derivatives of 4-[(2S)-2-(methylamino)propyl]phenol have been shown to have pharmacological significance, particularly in the development of allosteric modifiers of hemoglobin. This suggests its potential in the treatment of conditions related to oxygen transport and delivery (Randad et al., 1991).
Propriétés
Numéro CAS |
85482-67-3 |
|---|---|
Nom du produit |
4-[(2S)-2-(methylamino)propyl]phenol |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-[(2S)-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
SBUQZKJEOOQSBV-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=C(C=C1)O)NC |
SMILES |
CC(CC1=CC=C(C=C1)O)NC |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)NC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



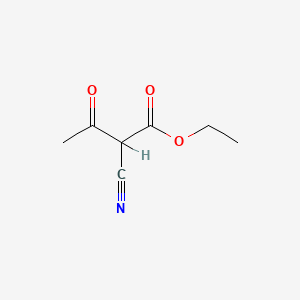
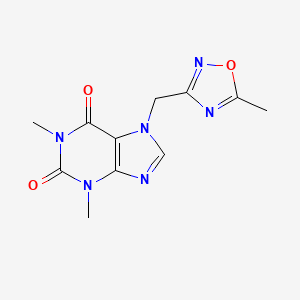

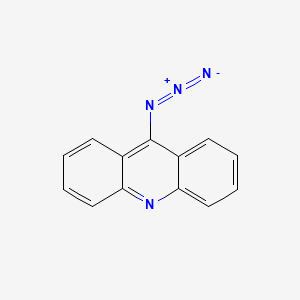
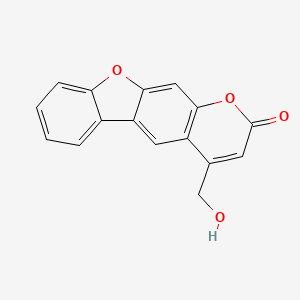
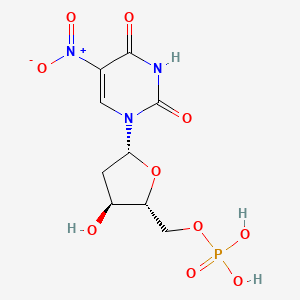
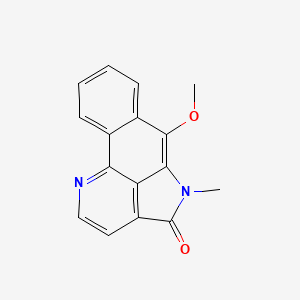
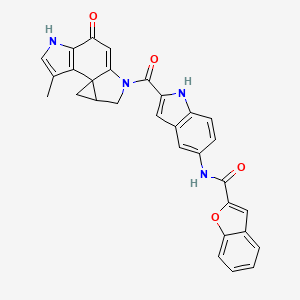
![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)

